molecular formula C14H16ClN3 B1584581 Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride CAS No. 2298-13-7

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride

Cat. No. B1584581
CAS RN: 2298-13-7
M. Wt: 261.75 g/mol
InChI Key: PUDCZUQFOPHIGU-UHFFFAOYSA-N
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Description

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride is a chemical compound with the formula C14H15N3. It is also known as C.I. Solvent Yellow 3, o-Aminoazotoluene, and o-AT among other names . It appears as a yellow-brown powder .


Molecular Structure Analysis

The molecular structure of Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride consists of 14 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms, giving it a molecular weight of 225.2890 . The IUPAC Standard InChIKey is PFRYFZZSECNQOL-UHFFFAOYSA-N .

Scientific Research Applications

Conducting Polymer and Electrochromic Properties

A notable application of related azo compounds involves the synthesis of conducting polymers. The monomer 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine (SNS-NH2), which shares structural motifs with Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride, was synthesized and electrochemically polymerized. This process resulted in a polymer with significant electrochromic properties, showing potential for use in electronic devices and displays due to its ability to change colors at different applied potentials (Yildiz, Camurlu, Tanyeli, Akhmedov, & Toppare, 2008).

Molecular Structure and Photoluminescence

Research on symmetrical azomethines with long aliphatic chains, including structural analogs of Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride, has revealed insights into their molecular structure, absorption, and photoluminescence properties. These studies highlight the potential of such azo compounds in the development of new materials with specific optical properties, suggesting applications in organic electronics and photonics (Iwan, Schab-Balcerzak, Grucela-Zajac, & Skorka, 2014).

Hydrogen Bonding and Structural Analysis

The structural analysis of azo compounds, including those related to Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride, has been a focus of research, particularly in understanding hydrogen bonding and its effects on molecular conformation. Studies in this area contribute to a deeper understanding of the molecular interactions that govern the properties of azo dyes and related materials, which is crucial for designing more efficient and specialized compounds for various applications (Filarowski, Koll, & Głowiak, 2003).

Chemosensor Development

Azo compounds similar to Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride have been investigated for their application as chemosensors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine demonstrated high selectivity for Ag(+) ions, showcasing the potential of azo-based compounds in the development of sensitive and selective sensors for metal ions. This application is particularly relevant for environmental monitoring and the detection of metal ions in various samples (Tharmaraj, Devi, & Pitchumani, 2012).

Safety And Hazards

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride is a local irritant. When heated to decomposition, it emits toxic fumes of NOx . It is also an experimental animal carcinogen .

properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3.ClH/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDCZUQFOPHIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062312
Record name C.I. Solvent Yellow 3, monohydrochloride
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Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride

CAS RN

2298-13-7
Record name Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-, hydrochloride (1:1)
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Record name C.I. 37210
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Record name Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-, hydrochloride (1:1)
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Record name C.I. Solvent Yellow 3, monohydrochloride
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Record name 4-[(o-tolyl)azo]-o-toluidinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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